molecular formula C12H16O4 B12071415 Benzoic acid, 3-(hydroxymethyl)-5-(1-methylethoxy)-, methyl ester

Benzoic acid, 3-(hydroxymethyl)-5-(1-methylethoxy)-, methyl ester

Cat. No.: B12071415
M. Wt: 224.25 g/mol
InChI Key: AHDQMCDSASQAFK-UHFFFAOYSA-N
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Description

Benzoic acid, 3-(hydroxymethyl)-5-(1-methylethoxy)-, methyl ester is an organic compound with a complex structure that includes a benzoic acid core substituted with hydroxymethyl and methylethoxy groups, and esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-(hydroxymethyl)-5-(1-methylethoxy)-, methyl ester typically involves multi-step organic reactions. One common method starts with the esterification of benzoic acid derivatives. The hydroxymethyl and methylethoxy groups are introduced through specific substitution reactions. For instance, the hydroxymethyl group can be added via a hydroxymethylation reaction using formaldehyde and a suitable catalyst. The methylethoxy group can be introduced through an etherification reaction using isopropanol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and substitution reactions. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. Catalysts such as sulfuric acid or p-toluenesulfonic acid might be employed to facilitate the reactions, and purification steps like distillation or recrystallization would be used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-(hydroxymethyl)-5-(1-methylethoxy)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methylethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted benzoic acid esters.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be used to study enzyme interactions and metabolic pathways. Its structural features can mimic natural substrates, providing insights into biochemical processes.

Medicine

In medicine, this compound and its derivatives could be explored for their potential therapeutic properties. For example, the ester group might be modified to enhance drug delivery or bioavailability.

Industry

In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which benzoic acid, 3-(hydroxymethyl)-5-(1-methylethoxy)-, methyl ester exerts its effects depends on its specific application. In chemical reactions, its functional groups participate in various transformations, such as nucleophilic attacks or electrophilic substitutions. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 3-(hydroxymethyl)-, methyl ester: Lacks the methylethoxy group, making it less hydrophobic.

    Benzoic acid, 5-(1-methylethoxy)-, methyl ester: Lacks the hydroxymethyl group, affecting its reactivity.

    Benzoic acid, 3-(hydroxymethyl)-5-(1-methylethoxy)-, ethyl ester: Has an ethyl ester group instead of a methyl ester, altering its solubility and reactivity.

Uniqueness

Benzoic acid, 3-(hydroxymethyl)-5-(1-methylethoxy)-, methyl ester is unique due to the presence of both hydroxymethyl and methylethoxy groups, which provide a balance of hydrophilic and hydrophobic properties. This dual functionality allows for versatile applications in various fields, distinguishing it from similar compounds.

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

methyl 3-(hydroxymethyl)-5-propan-2-yloxybenzoate

InChI

InChI=1S/C12H16O4/c1-8(2)16-11-5-9(7-13)4-10(6-11)12(14)15-3/h4-6,8,13H,7H2,1-3H3

InChI Key

AHDQMCDSASQAFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)C(=O)OC)CO

Origin of Product

United States

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